molecular formula C24H35NO2 B1389351 N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline CAS No. 1040684-64-7

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline

Cat. No.: B1389351
CAS No.: 1040684-64-7
M. Wt: 369.5 g/mol
InChI Key: KDMREIMRDIAZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline involves several steps. Typically, the synthetic route includes the reaction of 4-(tert-butyl)phenol with 2-bromo-1-chloropropane to form 2-[4-(tert-butyl)phenoxy]propane. This intermediate is then reacted with 3-(isopentyloxy)aniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline can be compared with other similar compounds, such as:

  • N-{2-[4-(tert-Butyl)phenoxy]propyl}-3-(isopentyloxy)benzamide
  • N-{2-[4-(tert-Butyl)phenoxy]propyl}-3-(isopentyloxy)phenylamine

These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)propyl]-3-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-18(2)14-15-26-23-9-7-8-21(16-23)25-17-19(3)27-22-12-10-20(11-13-22)24(4,5)6/h7-13,16,18-19,25H,14-15,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMREIMRDIAZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.